molecular formula C10H16N2O3 B1517372 trans-1-Boc-3-cyano-4-hydroxypyrrolidine CAS No. 215922-85-3

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Cat. No.: B1517372
CAS No.: 215922-85-3
M. Wt: 212.25 g/mol
InChI Key: IEGAWSYJCQMVBM-YUMQZZPRSA-N
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Description

trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C10H16N2O3. It is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano group at the 3-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine typically involves the following steps:

    Industrial Production Methods

    Chemical Reactions Analysis

    trans-1-Boc-3-cyano-4-hydroxypyrrolidine: undergoes various types of chemical reactions, including:

    • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

    • Reduction: : Reduction reactions can be used to convert the cyano group to an amine.

    • Substitution: : Nucleophilic substitution reactions can be used to replace the cyano group with other functional groups.

    Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

    Major Products Formed

    • Oxidation: : Products may include carboxylic acids or ketones.

    • Reduction: : The major product is typically an amine.

    • Substitution: : The products depend on the nucleophile used and can include amines, ethers, or esters.

    Scientific Research Applications

    trans-1-Boc-3-cyano-4-hydroxypyrrolidine: has several applications in scientific research:

    • Chemistry: : It is used as a building block in organic synthesis and as a protecting group in peptide synthesis.

    • Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    • Industry: : It is used in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism by which trans-1-Boc-3-cyano-4-hydroxypyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions being studied.

    Comparison with Similar Compounds

    trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is unique due to its specific structural features, including the Boc-protected amine, the cyano group, and the hydroxyl group. Similar compounds may include other Boc-protected pyrrolidines or compounds with different functional groups in similar positions. These compounds may have different reactivity and applications based on their structural differences.

    List of Similar Compounds

    • Boc-protected pyrrolidines: : Compounds with similar Boc-protected amine groups.

    • Cyano-substituted pyrrolidines: : Compounds with cyano groups in different positions on the pyrrolidine ring.

    • Hydroxyl-substituted pyrrolidines: : Compounds with hydroxyl groups in different positions on the pyrrolidine ring.

    Properties

    IUPAC Name

    tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IEGAWSYJCQMVBM-YUMQZZPRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC(C(C1)O)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    212.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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